10-Oxo-6-decenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

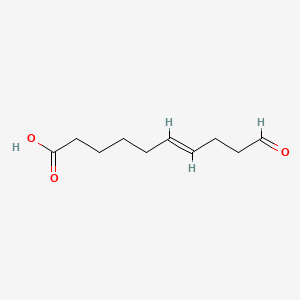

10-Oxo-6-decenoic acid is a ketocarboxylic acid with the molecular formula C10H16O3 It is an unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 6th and 7th carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Oxo-6-decenoic acid can be achieved through several methods. One common approach involves the ozonolysis of oleic acid, followed by reduction and subsequent oxidation steps . Another method includes the use of diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and magnesium ethanolate, followed by decarboxylation and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

10-Oxo-6-decenoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The double bond allows for halogenation and other substitution reactions.

Common Reagents and Conditions

Oxidation: Osmium tetroxide and sodium periodate are commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.

Substitution: Halogenation reactions typically use halogens like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

10-Oxo-6-decenoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It has been studied for its role in the growth of mushroom mycelia.

Medicine: Research has shown its potential antibacterial and anti-inflammatory properties.

Industry: It is used in the production of pheromones and other biologically active compounds.

Mechanism of Action

The mechanism of action of 10-Oxo-6-decenoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cells by affecting the cell cycle and inducing apoptosis . The compound interacts with cyclin-dependent kinases (CDKs) and other proteins involved in cell division, leading to cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

Similar Compounds

9-Oxo-2-decenoic acid: Another ketocarboxylic acid with similar structural features but different biological activities.

10-Hydroxy-2-decenoic acid: A hydroxylated derivative with distinct chemical properties and applications.

Uniqueness

10-Oxo-6-decenoic acid is unique due to its specific placement of the ketone group and double bond, which confer distinct reactivity and biological activity

Biological Activity

10-Oxo-6-decenoic acid (10-oxo-6-DA) is a unique fatty acid characterized by its double bond and ketone functional group, which contribute significantly to its biological activities. This compound has garnered attention for its potential applications in various fields, including biology, medicine, and industry. Below is a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18O2

- Molecular Weight : 182.25 g/mol

- Structure : Features a decenoic acid backbone with an oxo group at the sixth carbon position.

1. Fungal Growth Regulation

This compound has been identified as a significant fungal growth hormone , particularly in the cultivation of mushrooms. It stimulates mycelial growth, which is essential for mushroom production. This property makes it valuable in agricultural biotechnology.

2. Antibacterial and Anti-inflammatory Properties

Research indicates that 10-oxo-6-DA exhibits potential antibacterial and anti-inflammatory properties. It has been studied for its ability to inhibit the proliferation of certain bacteria and may play a role in reducing inflammation in various biological systems.

3. Cell Cycle Modulation

The compound has shown efficacy in modulating the cell cycle of cancer cells, leading to induced apoptosis (programmed cell death). This effect is crucial for developing therapeutic agents targeting cancer.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Cell Cycle Inhibition : It affects signaling pathways that regulate the cell cycle, leading to growth arrest and apoptosis in cancer cells.

- Fungal Signaling Pathways : In fungi, it modulates hormonal signaling that promotes mycelial growth and development.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 9-Oxo-cis-2-decenoic acid | C10H16O3 | Known as a sex pheromone in honey bees |

| 10-Hydroxy-2-decenoic acid | C10H18O3 | Exhibits anti-inflammatory properties |

| 12-Oxo-trans-10-dodecenoic acid | C12H22O3 | Involved in plant defense mechanisms (traumatin) |

The uniqueness of this compound lies in its specific carbon chain length and functional groups, which confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

-

Mushroom Cultivation :

- A study highlighted the role of this compound in enhancing the growth of Agaricus bisporus mycelium, demonstrating its practical application in mushroom farming.

-

Antibacterial Activity :

- Research has shown that this compound can inhibit the growth of pathogenic bacteria, making it a candidate for developing new antibacterial agents.

-

Cancer Research :

- Investigations into its effects on cancer cell lines revealed that this compound could induce apoptosis through specific signaling pathways, suggesting potential therapeutic applications in oncology.

Properties

CAS No. |

70994-14-8 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(E)-10-oxodec-6-enoic acid |

InChI |

InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3,9H,2,4-8H2,(H,12,13)/b3-1+ |

InChI Key |

ZCHRTZZNBMFOMU-HNQUOIGGSA-N |

Isomeric SMILES |

C(CCC(=O)O)C/C=C/CCC=O |

Canonical SMILES |

C(CCC(=O)O)CC=CCCC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.